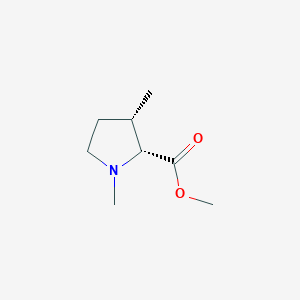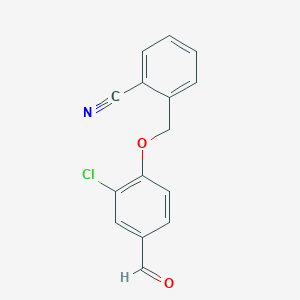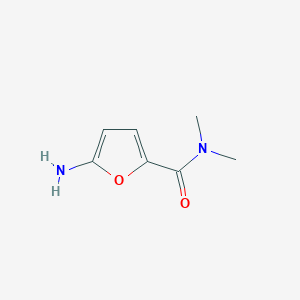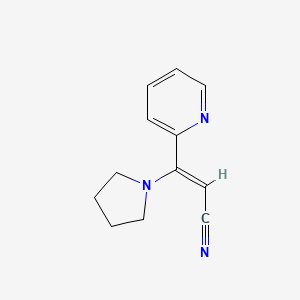
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its pyrrolidine ring structure, which is substituted with methyl groups at the 1 and 3 positions, and a carboxylate ester group at the 2 position. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of Methyl Groups: The methyl groups at the 1 and 3 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The carboxylate ester group at the 2 position can be introduced through an esterification reaction involving a carboxylic acid precursor and an alcohol, typically methanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or more saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
(2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions or receptor binding.
Industry: Use as an intermediate in the production of agrochemicals, flavors, and fragrances.
作用机制
The mechanism of action of (2R,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
(2R,3R)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Differing in stereochemistry, this compound may exhibit different biological activity and reactivity.
(2S,3S)-Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Another stereoisomer with distinct properties.
Methyl 1,3-dimethylpyrrolidine-2-carboxylate: Without specific stereochemistry, this compound may have different applications and reactivity.
Uniqueness
The (2R,3S) configuration of Methyl 1,3-dimethylpyrrolidine-2-carboxylate imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and in studies requiring specific stereochemical configurations.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
methyl (2R,3S)-1,3-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-5-9(2)7(6)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI 键 |
BLGAZAQFPAZSJX-NKWVEPMBSA-N |
手性 SMILES |
C[C@H]1CCN([C@H]1C(=O)OC)C |
规范 SMILES |
CC1CCN(C1C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)

